molecular formula C14H18F3NO3 B14798535 tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

Cat. No.: B14798535
M. Wt: 305.29 g/mol
InChI Key: JIHNFKLLIFSCHO-SECBINFHSA-N
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Description

tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its trifluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and reaction pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property is utilized in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    Ethyl carbamate: Another carbamate with different reactivity and applications.

    Phenyl carbamate: Used in different contexts due to its aromatic nature.

Uniqueness

The uniqueness of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate lies in its trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable.

Properties

Molecular Formula

C14H18F3NO3

Molecular Weight

305.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1

InChI Key

JIHNFKLLIFSCHO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO

Origin of Product

United States

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